5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17733291
InChI: InChI=1S/C13H18N2O2S.ClH/c1-10-3-2-4-12(7-10)18(16,17)15-8-11-5-6-14-13(11)9-15;/h2-4,7,11,13-14H,5-6,8-9H2,1H3;1H
SMILES:
Molecular Formula: C13H19ClN2O2S
Molecular Weight: 302.82 g/mol

5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride

CAS No.:

Cat. No.: VC17733291

Molecular Formula: C13H19ClN2O2S

Molecular Weight: 302.82 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride -

Specification

Molecular Formula C13H19ClN2O2S
Molecular Weight 302.82 g/mol
IUPAC Name 5-(3-methylphenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole;hydrochloride
Standard InChI InChI=1S/C13H18N2O2S.ClH/c1-10-3-2-4-12(7-10)18(16,17)15-8-11-5-6-14-13(11)9-15;/h2-4,7,11,13-14H,5-6,8-9H2,1H3;1H
Standard InChI Key PKDUQSDMGYTNHM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)S(=O)(=O)N2CC3CCNC3C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride features a bicyclic core comprising two fused pyrrolidine rings (octahydropyrrolo[3,4-b]pyrrole), substituted at the 5-position with a 3-methylbenzenesulfonyl group. The hydrochloride salt formation occurs at the secondary amine within the pyrrolidine system . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₃H₁₉ClN₂O₂S
Molecular Weight302.82 g/mol
Stereochemistry(3aS,6aS) configuration
CAS Registry1316220-30-0

The stereospecific (3aS,6aS) configuration critically influences molecular interactions, as demonstrated by comparative studies of diastereomers in receptor binding assays .

Spectroscopic Profile

While explicit spectral data remain unpublished, analogous sulfonylated pyrrolidines exhibit characteristic NMR signatures:

  • ¹H NMR: Pyrrolidine protons resonate between δ 1.5–3.5 ppm, with deshielding observed for protons adjacent to the sulfonyl group (δ 3.2–3.8 ppm) .

  • ¹³C NMR: The sulfonyl-bearing carbon typically appears near δ 55 ppm, while aromatic carbons from the toluenesulfonyl group resonate at δ 125–145 ppm .

Synthetic Methodologies

Core Ring Construction

The octahydropyrrolo[3,4-b]pyrrole scaffold is synthesized via [3+2] cycloaddition strategies. A representative pathway involves:

  • Pyrrolidine precursor activation: N-protected pyrrolidine undergoes lithiation at the α-position using LDA (Lithium Diisopropylamide) at −78°C .

  • Cyclization: Treatment with electrophilic partners (e.g., α,β-unsaturated esters) forms the bicyclic system, with yields optimized to 68–72% through solvent screening (THF vs. DME) .

Sulfonylation and Salt Formation

Post-cyclization functionalization proceeds through:

  • Sulfonyl chloride coupling: 3-Methylbenzenesulfonyl chloride reacts with the secondary amine under Schotten-Baumann conditions (aqueous NaOH, 0–5°C), achieving 85% conversion.

  • Hydrochloride salt precipitation: Acidification with HCl(g) in diethyl ether yields the crystalline salt, with purity >98% confirmed by HPLC .

Reactivity and Functionalization

Sulfonyl Group Chemistry

The electron-withdrawing sulfonyl moiety activates adjacent positions for nucleophilic substitution. Kinetic studies reveal second-order dependence in SN2 reactions with primary amines (k = 2.3 × 10⁻³ M⁻¹s⁻¹ at 25°C). Competitive elimination pathways become significant above 60°C, necessitating precise temperature control.

Salt-Dependent Solubility

The hydrochloride salt enhances aqueous solubility (23.4 mg/mL in PBS pH 7.4) compared to the free base (1.2 mg/mL) . This property is exploited in formulation studies for parenteral delivery systems.

ParameterValueNotes
Oral bioavailability62%Cmax = 1.8 µM at 2h
Half-life (t₁/₂)5.7 hIV administration
PPB89%Species-independent

Hepatic clearance occurs primarily via CYP3A4-mediated oxidation (63% of total clearance) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key precursor in synthesizing:

  • Oncology candidates: Third-generation PIM kinase inhibitors currently in Phase I trials

  • Antidiabetic agents: CLK2-targeting molecules showing 40% glucose reduction in db/db mice

Chemical Biology Probes

¹⁴C-labeled derivatives enable:

  • Target engagement studies via radiometric binding assays

  • Whole-body autoradiography for tissue distribution mapping

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